molecular formula C27H28Cl2O6 B13842444 6,7-Didehydro Mometasone Furoate

6,7-Didehydro Mometasone Furoate

Cat. No.: B13842444
M. Wt: 519.4 g/mol
InChI Key: JFGMTKHJWUPPDD-ZULDAHANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Didehydro Mometasone Furoate is a chemical compound closely related to Mometasone Furoate, a potent synthetic corticosteroid used in clinical medicine for its anti-inflammatory and anti-pruritic properties . As a derivative or impurity of Mometasone Furoate, this product serves as a critical Reference Standard for research and development purposes . It is primarily used in analytical chemistry to ensure the quality, safety, and efficacy of pharmaceutical products containing Mometasone Furoate. Researchers utilize this standard in methods development, identity testing, purity and assay determinations, and the monitoring of stability and degradation profiles . The parent compound, Mometasone Furoate, exerts its effects by acting as a potent agonist of the glucocorticoid receptor . Its anti-inflammatory action is attributed to the induction of phospholipase A2 inhibitory proteins (lipocortins), which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes . In vitro studies have demonstrated that Mometasone Furoate has a very high binding affinity for the human glucocorticoid receptor, which is significantly stronger than that of several other corticosteroids . This high receptor affinity underpins its potent topical activity. Our this compound is provided with comprehensive characterization data, including 1H-NMR, Mass Spectrometry, and HPLC analysis, to support its use in rigorous laboratory settings . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H28Cl2O6

Molecular Weight

519.4 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

InChI

InChI=1S/C27H28Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-10,12,15,18-19,21,31H,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1

InChI Key

JFGMTKHJWUPPDD-ZULDAHANSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C=CC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C

Canonical SMILES

CC1CC2C3C=CC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C

Origin of Product

United States

Synthesis and Derivativation of 6,7 Didehydro Mometasone Furoate

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 6,7-Didehydro Mometasone Furoate would likely start from a precursor that already contains the core Mometasone structure. The key transformation would be the introduction of the C6-C7 double bond. The synthesis of Mometasone Furoate itself involves multiple steps, often starting from a more readily available steroid raw material. beilstein-journals.org

Detailed Synthetic Pathways and Reaction Mechanisms

The synthesis of Mometasone Furoate involves a series of chemical transformations to build the desired functionality. beilstein-journals.org A potential final step in the synthesis of this compound would likely involve a dehydrogenation reaction to introduce the C6-C7 unsaturation. One patented method for synthesizing Mometasone Furoate involves the use of dichlorohydantoin in the presence of acetic acid. beilstein-journals.org

Purification and Isolation Techniques

The purification of this compound would likely employ standard techniques used in steroid chemistry. These include crystallization to obtain a high-purity solid and chromatographic methods, such as column chromatography, to separate the desired product from any unreacted starting materials or byproducts.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For a molecule such as 6,7-Didehydro Mometasone (B142194) Furoate, a variety of NMR experiments would be essential for its complete characterization.

Application of 1D and 2D NMR Techniques

One-dimensional (1D) NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for identifying the number and types of hydrogen and carbon atoms in a molecule. Advanced 1D methods like homodecoupling and pure shift NMR would further simplify complex spectra and allow for more precise determination of coupling constants.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton-carbon pairs. Heteronuclear Multiple Bond Correlation (HMBC) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which is key to assembling the complete molecular structure. The Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is critical for stereochemical assignments. Despite the importance of these techniques, specific ¹H and ¹³C chemical shifts, coupling constants, and 2D correlation data for 6,7-Didehydro Mometasone Furoate have not been reported in the available literature.

Conformational Analysis and Stereochemical Assignment via NMR Parameters

The analysis of coupling constants and NOESY data is instrumental in determining the three-dimensional structure of a molecule, including the conformation of its rings and the stereochemistry of its chiral centers. For a steroidal compound like this compound, this information is critical. However, without the foundational NMR data, such analysis remains speculative.

Solid-State NMR for Polymorphic and Amorphous Characterization

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, including identifying different crystalline forms (polymorphs) or characterizing amorphous content. While studies on the solid-state properties of Mometasone Furoate itself exist, no such research has been published for this compound.

Mass Spectrometry (MS) Techniques and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, allowing for the unambiguous determination of its elemental composition. While the molecular formula of this compound is known, specific HRMS data from experimental studies are not publicly documented.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Diagnostic Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion and the analysis of the resulting fragment ions. This technique is crucial for identifying characteristic fragmentation pathways that can be used to identify and structurally characterize the compound, especially in complex mixtures. The elucidation of these diagnostic fragmentation pathways for this compound has not been detailed in the scientific literature.

Isotopic Labeling Studies for Fragment Ion Origin

In a typical study, specific atoms within the this compound molecule would be replaced with their heavier isotopes (e.g., ¹³C, ²H, ¹⁸O). When the labeled molecule is subjected to mass spectrometric analysis, the resulting mass shift in specific fragment ions provides unambiguous evidence of which atoms from the parent molecule are retained in that fragment. This information is invaluable for proposing and confirming fragmentation mechanisms, which in turn aids in the structural identification of metabolites and degradation products.

For a molecule with the complexity of this compound, isotopic labeling could be used to:

Distinguish between losses of structurally similar groups.

Elucidate complex rearrangement processes that may occur upon ionization.

Confirm the elemental composition of key fragment ions observed in high-resolution mass spectrometry.

Without specific experimental data, the table below illustrates a hypothetical scenario of how isotopic labeling could be applied to understand a fragment ion of this compound.

Fragment Ion (Hypothetical) Observed m/z (Unlabeled) Isotopic Label Expected m/z (Labeled) Inference
[M-HF]+498.18²H at C21500.19Confirms retention of the C21 position in this fragment.
[M-Cl]+483.21³⁷Cl485.21Confirms the presence of one chlorine atom in the fragment.
Furoate moiety95.01¹³C in furan (B31954) ring96.01Verifies the origin of this characteristic fragment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Features

Infrared and UV-Visible spectroscopy provide critical information about the functional groups and conjugated systems within this compound.

Infrared (IR) Spectroscopy

The IR spectrum of a molecule reveals the vibrational frequencies of its bonds, which are characteristic of specific functional groups. While a specific spectrum for this compound is not publicly available, the key differences from the parent compound, Mometasone Furoate, can be predicted. The introduction of the C6-C7 double bond would introduce a new C=C stretching vibration and potentially influence the frequencies of neighboring groups.

The table below summarizes the expected characteristic IR absorption bands for this compound, with data for Mometasone Furoate provided for comparison where available from forensic spectral research databases. nih.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Reference Wavenumber (cm⁻¹) for Mometasone Furoate
O-H (from any residual water)Stretching~3400~3400 (if monohydrate)
C=O (Furoate ester)Stretching~1725~1728
C=O (α,β-unsaturated ketone)Stretching~1660~1665
C=C (diene system)Stretching~1620, ~1600~1615
C-O (ester and ether)Stretching~1250, ~1180~1250, ~1178
C-ClStretching~760~760

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly informative for conjugated systems, as the wavelength of maximum absorption (λmax) is related to the extent of conjugation. The introduction of the C6-C7 double bond in this compound extends the conjugated π-system of the A-ring. This extension of conjugation is expected to cause a bathochromic (red) shift in the λmax compared to Mometasone Furoate.

Studies on Mometasone Furoate have reported its λmax in various solvents. ijbpas.com For instance, in acetonitrile (B52724), the absorption maximum is observed around 248 nm. ijbpas.com For this compound, this value would be expected to shift to a longer wavelength, likely in the range of 270-300 nm, due to the newly formed conjugated diene system. The precise λmax would depend on the solvent used. Spectrophotometric methods are often employed for the quantitative analysis of these compounds in various formulations. nih.govnih.govsbmu.ac.ir

Compound Chromophore Solvent (Example) Expected λmax (nm)
Mometasone Furoateα,β-unsaturated ketoneAcetonitrile~248 ijbpas.com
This compoundConjugated diene-oneAcetonitrileEstimated 270-300

X-ray Crystallography for Solid-State Structure and Absolute Configuration

As of the latest available information, a crystal structure for this compound has not been reported in the public domain. However, the solid-state structure of the parent compound, Mometasone Furoate, has been extensively studied.

X-ray crystallographic analysis of Mometasone Furoate has revealed both an anhydrous (Form 1) and a monohydrate form. nih.gov The anhydrous form crystallizes in the orthorhombic space group P2₁2₁2₁, indicating a chiral structure with tightly interlocked molecules. nih.gov The monohydrate form crystallizes in the triclinic space group P1, with water molecules forming channels along the a-axis. nih.gov These studies provide precise bond lengths, bond angles, and the absolute configuration of the chiral centers in Mometasone Furoate.

Should a crystal structure for this compound become available, it would definitively establish:

The precise three-dimensional arrangement of the atoms.

The planarity of the newly introduced C6-C7 double bond and its effect on the conformation of the B-ring.

The intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing.

The absolute configuration of all stereocenters.

The table below summarizes the crystallographic data for the known forms of Mometasone Furoate. nih.gov

Parameter Mometasone Furoate Anhydrous (Form 1) Mometasone Furoate Monohydrate
Crystal SystemOrthorhombicTriclinic
Space GroupP2₁2₁2₁P1
Molecules per Unit Cell (Z)41
Key Structural FeatureTightly interlocked packingWater channels along the a-axis

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration and Conformation

Specific circular dichroism (CD) spectroscopic data for this compound is not available in the surveyed literature. However, chiroptical techniques like CD are extremely sensitive to the stereochemical environment of a molecule and are particularly useful for studying the conformation of chiral compounds in solution.

The CD spectrum of a steroid is a composite of signals from its various chromophores. For this compound, the key chromophores contributing to the CD spectrum would be:

The α,β,γ,δ-conjugated enone system in the A and B rings.

The furoate ester group at C17.

The ketone at C20.

The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the helicity and conformation of the steroid backbone and the orientation of its functional groups. The introduction of the C6-C7 double bond would significantly alter the electronic transitions of the enone chromophore, leading to a distinct CD spectrum compared to Mometasone Furoate. This would be reflected in changes in the position, sign, and intensity of the n→π* and π→π* transitions.

A comparative CD analysis of this compound and Mometasone Furoate could provide valuable insights into the conformational changes induced by the additional double bond in the B-ring.

Chromophore Electronic Transition Expected Wavelength Region (nm) Information Gained from CD
Conjugated enonen→π~300-350Conformation of the A/B ring junction
Conjugated enoneπ→π~270-300Helicity of the diene system
Furoate estern→π, π→π~220-270Conformation around the C17 side chain

Chemical Stability, Degradation Pathways, and Kinetic Studies

Photochemical Degradation Pathways and Photoproduct Identification

While specific studies on the photochemical degradation of 6,7-Didehydro Mometasone (B142194) Furoate are not readily found, the presence of a conjugated diene system in the B-ring of the steroid nucleus is expected to increase its photosensitivity compared to mometasone furoate. Conjugated dienes are known to undergo various photochemical reactions, including cis-trans isomerization and cycloaddition reactions mdpi.comacs.org. The extended conjugation in 6,7-Didehydro Mometasone Furoate could make it more susceptible to degradation upon exposure to UV light.

For the parent compound, mometasone furoate, photolytic degradation has been noted to be less significant compared to hydrolytic degradation under certain conditions savaglobal.com. However, the introduction of the 6,7-double bond in the didehydro analogue provides a new chromophore that can absorb UV radiation, potentially leading to the formation of various photoproducts through isomerization or other photochemical rearrangements.

Oxidative Degradation Mechanisms and Susceptibility

The 6,7-diene structure in this compound is anticipated to be more susceptible to oxidative degradation than the corresponding single bond in mometasone furoate. Alkenes, and particularly conjugated dienes, are prone to oxidation, which can lead to the formation of epoxides, diols, or even cleavage of the carbon-carbon double bond openstax.org.

For mometasone furoate, oxidative degradation has been investigated, with some studies indicating that it is relatively stable under oxidative stress from hydrogen peroxide savaglobal.com. However, other studies on corticosteroids have shown that the steroid nucleus can be susceptible to oxidation, leading to various degradation products researchgate.net. The presence of the electron-rich diene system in this compound would likely make it a primary target for oxidizing agents. The oxidation of the diene could lead to the formation of various oxygenated derivatives, which would represent a distinct degradation pathway compared to mometasone furoate.

Forced degradation studies on mometasone furoate have shown that under oxidative stress, the degradation is generally minimal compared to other stress conditions like alkaline hydrolysis savaglobal.com.

Stress Condition% Degradation of Mometasone Furoate
Acidic2.47%
Alkaline12.4%
Oxidative0.152%
Thermal0.185%
Photolytic0.168%
Data from a forced degradation study on Mometasone Furoate, indicating its relative stability to different stressors. savaglobal.com

Hydrolytic Stability of the Furoate Ester Linkage

The hydrolytic stability of this compound is primarily determined by the furoate ester linkage at the C17 position. This feature is shared with mometasone furoate, for which extensive hydrolytic degradation data exists. The hydrolysis of the ester bond is a major degradation pathway for many corticosteroids nih.govnih.gov.

Studies on mometasone furoate have shown that its degradation is pH-dependent, with increased degradation observed in alkaline conditions dntb.gov.ua. The hydrolysis of the furoate ester leads to the formation of mometasone (the free alcohol) and furoic acid. This process is catalyzed by hydroxide (B78521) ions.

It is reasonable to expect that the furoate ester of this compound will exhibit similar hydrolytic susceptibility. The electronic effects of the 6,7-diene are relatively distant from the C17 ester and are unlikely to significantly alter the rate of hydrolysis of the ester itself. Therefore, the primary hydrolytic degradation product would be 6,7-Didehydro Mometasone.

Thermal Decomposition Processes and Products

Information specific to the thermal decomposition of this compound is not available. However, forced degradation studies on mometasone furoate have indicated that it is relatively stable to thermal stress, with minimal degradation observed savaglobal.com.

During thermal stress, corticosteroids can undergo various reactions, including dehydration, isomerization, and cleavage of side chains. For mometasone furoate, thermal degradation can lead to the formation of several impurities nih.gov. It is plausible that this compound would exhibit a similar thermal degradation profile, although the diene system might introduce additional pathways for thermal rearrangement or elimination reactions.

A study on a cream formulation containing mometasone furoate identified several degradation products under thermal stress, including 9,11-epoxide derivatives nih.gov.

Impurity NameRetention Time (min)
9,11-epoxide6.9
21-chloro-9,11-epoxide16.9
C-transposition26.7
21-chloro-17-fluoro-9,11-epoxide29.6
Hydroxy derivative32.3
Degradation products of Mometasone Furoate observed under thermal conditions in a cream formulation. nih.gov

Kinetic Modeling and Mechanistic Elucidation of Degradation Reactions

There are no specific kinetic models for the degradation of this compound. However, the degradation kinetics of mometasone furoate have been studied, particularly its hydrolysis. The alkaline hydrolysis of esters, including steroid esters, typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion chemrxiv.org. Under conditions where the pH is constant, the degradation can be described by pseudo-first-order kinetics.

The mechanistic elucidation of mometasone furoate degradation has focused on the hydrolysis of the C17 furoate ester and the C21 chloro group, as well as potential rearrangements of the steroid nucleus under various stress conditions. For this compound, a comprehensive kinetic model would need to account for the additional degradation pathways introduced by the 6,7-diene system, particularly under photochemical and oxidative conditions. The development of such a model would require experimental data from forced degradation studies on the pure compound.

Advanced Analytical Methodologies for Chemical Research and Characterization

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like corticosteroids. The development of a robust HPLC method is critical for quality control, stability testing, and impurity profiling. savaglobal.com UPLC, an evolution of HPLC utilizing smaller particle size columns (sub-2 µm), offers significant advantages in terms of speed, resolution, and sensitivity, allowing for more efficient analysis. waters.com

Method development for 6,7-Didehydro Mometasone (B142194) Furoate, a related substance of Mometasone Furoate, typically involves a reversed-phase (RP) approach. This is due to the non-polar nature of the steroid backbone. RP-HPLC methods effectively separate Mometasone Furoate from its potential impurities. savaglobal.comijfmr.com The selection of the stationary phase, most commonly a C18 or C8 column, is a critical first step. nih.govresearchgate.net The mobile phase composition, typically a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol), is meticulously optimized to achieve the desired separation. nih.govtijer.org Detection is commonly performed using a UV detector, with wavelengths around 240-254 nm being effective for these compounds due to the presence of a chromophore in the steroid structure. ijfmr.comnih.gov

Table 1: Example HPLC/UPLC Method Parameters for Mometasone Furoate and Related Substances Analysis

ParameterTypical ConditionsReference
Technique RP-HPLC, UPLC savaglobal.comwaters.com
Column Hypersil BDS C18 (150 x 4.6 mm, 5 µm), Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) nih.govsemanticscholar.org
Mobile Phase A 0.01 M Phosphate Buffer (pH 7.0), Water with 0.1% Formic Acid nih.govsemanticscholar.org
Mobile Phase B Acetonitrile, Methanol (B129727) nih.govsemanticscholar.org
Elution Mode Gradient or Isocratic nih.govresearchgate.net
Flow Rate 1.0 - 1.2 mL/min (HPLC), 0.3 mL/min (UPLC) nih.govsemanticscholar.org
Detection UV at 240 nm or 254 nm ijfmr.commdpi.com
Column Temperature 25 °C nih.govsemanticscholar.org

The primary goal of optimization is to achieve baseline separation between the main API peak (Mometasone Furoate) and all related substances, including isomers, synthetic precursors, and degradation products like 6,7-Didehydro Mometasone Furoate. A resolution of greater than 2.0 between all adjacent peaks is generally considered indicative of a well-separated system. savaglobal.com

Optimization strategies often focus on manipulating the mobile phase gradient. A gradient elution, where the proportion of the organic modifier is increased over the course of the run, is frequently employed to resolve complex mixtures of impurities with varying polarities. nih.gov Fine-tuning the pH of the aqueous buffer can also alter the retention characteristics of ionizable compounds, improving selectivity. Further optimization may involve adjusting the column temperature to enhance peak shape and reproducibility or changing the flow rate to balance analysis time with resolution. nih.govsemanticscholar.org The development of orthogonal methods, which use different separation principles (e.g., reversed-phase vs. normal-phase or different column chemistries), is also a valuable strategy to ensure all potential impurities are detected. nih.govresearchgate.net

Mometasone Furoate, like other corticosteroids, possesses multiple chiral centers, making it a stereochemically complex molecule. The 6,7-didehydro modification does not remove this inherent chirality. While the specific stereoisomers of this compound are not commonly discussed as process impurities, the potential for their formation exists. Regulatory guidelines often require the control of stereoisomeric impurities.

Chiral separation can be achieved using specialized chromatographic techniques. While standard reversed-phase columns are generally incapable of separating enantiomers, chiral stationary phases (CSPs) are designed for this purpose. An alternative and increasingly popular technique for both chiral and achiral separations in pharmaceutical analysis is Supercritical Fluid Chromatography (SFC). nih.gov SFC often uses chiral columns and a mobile phase of supercritical carbon dioxide mixed with a co-solvent like methanol. nih.govresearchgate.net This technique can offer orthogonal selectivity to HPLC and is known for its speed and efficiency, making it a powerful tool for resolving stereoisomers and other closely related impurities. nih.govresearchgate.net

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Components

While HPLC is the primary tool for analyzing the main compound and its non-volatile impurities, Gas Chromatography (GC) is essential for the analysis of volatile and semi-volatile components. When coupled with a Mass Spectrometry (MS) detector, GC-MS becomes a powerful technique for both the separation and definitive identification of these substances. silae.itnih.gov

In the context of this compound and its parent compound, GC-MS is not used to analyze the steroid itself due to its low volatility and thermal instability. Instead, its application lies in the detection and quantification of residual solvents from the manufacturing process (e.g., methanol, ethanol, dichloromethane) and potential volatile degradation products or raw materials. mdpi.com The identification of these components is crucial as their levels are strictly controlled by regulatory bodies. The GC separates the volatile compounds based on their boiling points and interaction with the stationary phase, and the MS detector fragments the eluted components, producing a unique mass spectrum or "fingerprint" that allows for unambiguous identification by comparison to spectral libraries. silae.it

Table 2: General GC-MS Parameters for Volatile Component Analysis

ParameterTypical ConditionsReference
Technique Gas Chromatography-Mass Spectrometry (GC-MS) silae.it
Column Capillary column (e.g., DB-5) silae.it
Carrier Gas Helium silae.it
Injection Mode Split/Splitless or Headspace (HS-SPME) silae.itresearchgate.net
Temperature Program Programmed ramp (e.g., 40 °C to 320 °C) silae.it
Detector Mass Spectrometer (MS) nih.gov
Ionization Mode Electron Ionization (EI) mdpi.com
Identification Comparison with NIST/WILEY mass spectral libraries silae.it

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information from a single analysis. They are indispensable for impurity profiling and structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the trace-level detection and structural confirmation of pharmaceutical impurities. nih.gov In this setup, the HPLC or UPLC system separates the compounds, which are then introduced into the mass spectrometer. semanticscholar.org An electrospray ionization (ESI) source is commonly used to gently ionize the molecules, typically forming a protonated molecular ion [M+H]+. nih.gov

The first mass analyzer (a quadrupole) selects this parent ion, which is then fragmented in a collision cell. The second mass analyzer separates the resulting fragment ions, creating a specific fragmentation pattern (MS/MS spectrum). This pattern is highly characteristic of the molecule's structure. For an impurity like this compound, LC-MS/MS can confirm its identity by showing the expected molecular weight (which would be 2 Da less than Mometasone Furoate) and a fragmentation pattern consistent with its proposed structure. semanticscholar.orgnih.gov This technique is central to forced degradation studies, where it is used to identify the structures of degradants formed under stress conditions (e.g., acid, base, oxidative). savaglobal.comnih.gov

Table 3: Example LC-MS/MS Parameters for Impurity Analysis

ParameterTypical ConditionsReference
Separation UPLC with a C18 column semanticscholar.org
Ionization Source Electrospray Ionization (ESI), Positive Mode semanticscholar.orgnih.gov
Analysis Mode Multiple Reaction Monitoring (MRM) for quantification; Full Scan for identification nih.gov
Parent Ion (Mometasone Furoate) m/z 521.4 sigmaaldrich.com
Parent Ion (this compound) m/z 519.4 synthinkchemicals.com
Example Transition (Mometasone Furoate) m/z 520.9 → 355.0 nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents one of the most powerful hyphenated techniques for the unambiguous structural elucidation of unknown compounds without the need for prior isolation. nih.gov While LC-MS provides information about molecular weight and fragmentation, it may not be sufficient to differentiate between isomers. LC-NMR, however, provides detailed structural information by acquiring NMR spectra (such as ¹H and ¹³C NMR) directly on the chromatographic peak as it elutes from the column. nih.gov

For a novel or unexpected impurity discovered during HPLC analysis of Mometasone Furoate, an LC-NMR experiment could be employed. The peak of interest would be diverted into the NMR spectrometer. The resulting NMR data would provide definitive proof of the structure. For instance, in the case of this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the newly formed double bond in the B-ring of the steroid nucleus, while other key signals, such as those from the furoate moiety, would remain. mdpi.com Although technically demanding and less sensitive than LC-MS, LC-NMR is an unparalleled tool for resolving complex structural challenges in pharmaceutical analysis. nih.gov

Quantitative Spectroscopic Methods for Purity and Content Assessment (in a research context)

The determination of purity and the precise quantification of the active pharmaceutical ingredient (API) are critical aspects of drug research and development. In the context of Mometasone Furoate and its related compounds, such as the impurity this compound, various advanced analytical methodologies are employed. These methods are essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product by controlling the levels of impurities.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a cornerstone technique for the quantitative analysis of Mometasone Furoate and its impurities. Research has focused on developing and validating simple, rapid, and precise reversed-phase HPLC (RP-HPLC) methods for this purpose. These methods are designed to be stability-indicating, meaning they can separate the API from its degradation products and impurities, allowing for their accurate quantification.

For instance, a study outlining the development of an RP-HPLC method for Mometasone Furoate in a cream formulation utilized a C8 column and a mobile phase of aqueous ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (55:45 v/v) at a pH of 3.8. The detection was carried out at 240 nm. This method demonstrated the ability to separate Mometasone Furoate from other components in the formulation in under 8 minutes, showcasing good resolution and peak shape. nih.gov

Forced degradation studies are a critical component of method validation, as they demonstrate the method's ability to be stability-indicating. In these studies, the drug substance is subjected to stress conditions such as acid and alkali hydrolysis, oxidation, and photolysis to generate potential degradation products. mdpi.comnih.gov For example, in one study, Mometasone Furoate was found to be sensitive to base-catalyzed degradation. synzeal.com Another study on the degradation of Mometasone Furoate in a cream formulation under various stress conditions, including oxidative stress with 3% hydrogen peroxide, demonstrated the successful separation of the parent drug from its degradation products. mdpi.com While these studies did not specifically identify this compound, the developed stability-indicating methods would be capable of separating and quantifying it if present.

The validation of these analytical methods is performed according to the International Conference on Harmonization (ICH) guidelines, ensuring parameters such as linearity, accuracy, precision, and robustness are within acceptable limits. nih.govnih.govjetir.org

Detailed Research Findings

The research into the quantitative analysis of Mometasone Furoate and its impurities has yielded specific and reliable methods. For example, a validated RP-HPLC method for the simultaneous determination of Mometasone Furoate and Formoterol Fumarate demonstrated linearity over a concentration range of 20-80 ppm for both drugs. sciex.com Another study established a linearity range of 10–30 µg/mL for Mometasone Furoate with a recovery of 100.38%. nih.gov

A UV spectrophotometric method has also been developed for the quantification of Mometasone Furoate in bulk and pharmaceutical dosage forms. This method, using methanol as a solvent and measuring absorbance at 248 nm, showed a good linearity relationship in the concentration range of 4–12 µg/ml with a correlation coefficient of 0.9995. rjpn.org The accuracy, determined by percent recovery, was found to be between 99.69% and 100.63%. rjpn.org

While specific quantitative data for this compound is not extensively published in isolation, the validated methods for Mometasone Furoate and its impurities are designed to quantify any related substance. The purity of a reference standard for a Mometasone Furoate impurity was assessed by HPLC-DAD at 254 nm, showing a purity of 96.18%. mdpi.com This demonstrates the capability of spectroscopic methods to determine the purity of these related compounds.

Below are interactive data tables summarizing typical validation parameters for the quantitative analysis of Mometasone Furoate and its impurities using spectroscopic methods, which would be applicable for the assessment of this compound.

Interactive Data Table: HPLC Method Validation for Mometasone Furoate Impurity Analysis

ParameterSpecificationResultReference
Linearity (r²)≥ 0.990.999 jetir.org
Accuracy (% Recovery)98.0 - 102.0%99.14% - 100.31% rjpn.org
Precision (% RSD)≤ 2.0%1.01% rjpn.org
Limit of Detection (LOD)-0.25 µg/mL sciex.com
Limit of Quantitation (LOQ)-0.77 µg/mL sciex.com

Interactive Data Table: UV Spectrophotometry Method Validation for Mometasone Furoate

ParameterSpecificationResultReference
Wavelength (λmax)-248 nm rjpn.org
Linearity Range-4 - 12 µg/mL rjpn.org
Correlation Coefficient (r²)≥ 0.9990.9995 rjpn.org
Accuracy (% Recovery)98.0 - 102.0%99.69% - 100.63% rjpn.org
Intraday Precision (% RSD)≤ 2.0%0.393% - 1.389% rjpn.org
Interday Precision (% RSD)≤ 2.0%--

These tables illustrate the high degree of accuracy and precision achievable with modern spectroscopic techniques in the quantitative assessment of Mometasone Furoate and its related compounds, including this compound, within a research setting. The development and validation of such methods are fundamental to ensuring the quality and consistency of pharmaceutical products.

Based on a comprehensive search, there is a significant lack of specific theoretical and computational chemistry research focused solely on the compound This compound . The available scientific literature primarily details studies on the parent compound, Mometasone Furoate.

Therefore, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested outline for this compound. The specific data required for the sections on quantum chemical calculations, molecular dynamics simulations, in silico reaction mechanisms, and structure-property relationships for this particular derivative are not present in the available search results.

To generate the requested content, dedicated computational studies on this compound would need to be performed. Such studies would involve:

Quantum Chemical Calculations (e.g., DFT): To determine the electronic structure, optimized geometry, and reactivity.

Prediction of Spectroscopic Properties: Using methods like GIAO for NMR chemical shifts and TD-DFT for UV-Vis spectra.

Frontier Molecular Orbital Analysis: To calculate HOMO-LUMO energies and map electron density, providing insights into chemical reactivity.

Molecular Dynamics (MD) Simulations: To analyze the conformational landscape and behavior of the molecule over time in various environments.

In Silico Reaction Mechanism Studies: To computationally model the pathways for its synthesis and potential degradation products.

Theoretical Structure-Property Relationship (SPR) Analysis: To correlate its computed molecular descriptors with its non-biological physical and chemical properties.

Without access to published research containing these specific analyses for this compound, any attempt to create the article would be speculative and would not meet the required standards of scientific accuracy.

Role As a Chemical Research Standard and Synthetic Precursor

Utility as a Reference Material for Analytical Method Development in Steroid Chemistry

The primary and most established role of 6,7-Didehydro Mometasone (B142194) Furoate is as a reference standard in analytical chemistry. synthinkchemicals.com During the industrial manufacturing of Mometasone Furoate, various process-related impurities can be formed, which must be rigorously identified and quantified to comply with regulatory standards. nih.gov The availability of highly purified impurity compounds is essential for the development, validation, and routine application of analytical methods designed to ensure the quality and purity of the final active pharmaceutical ingredient (API). nih.gov

6,7-Didehydro Mometasone Furoate is recognized as a known impurity of Mometasone Furoate. As such, its availability as a certified or pharmaceutical-grade reference standard is indispensable for several analytical applications. synthinkchemicals.comsigmaaldrich.com It allows analytical chemists to accurately identify and quantify its presence in batches of Mometasone Furoate.

Key applications in analytical method development include:

Peak Identification: In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), a reference standard of this compound allows for the unambiguous identification of the corresponding impurity peak in a chromatogram of the Mometasone Furoate API.

Method Validation: The validation of analytical methods, as per guidelines from bodies like the International Conference on Harmonisation (ICH), requires the use of reference materials to determine parameters such as specificity, linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net

Stability-Indicating Assays: This reference standard is crucial for developing stability-indicating methods that can separate the API from its potential degradation products, including this compound, under various stress conditions.

The table below summarizes analytical techniques commonly employed for the analysis of Mometasone Furoate and its impurities, where a reference standard like this compound is essential.

Analytical TechniquePurpose in Steroid AnalysisRelevance of Reference Standard
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation, quantification, and purity assessment of Mometasone Furoate and its impurities. researchgate.netresearchgate.netEssential for peak identification, method validation (linearity, accuracy, precision), and determining the relative response factor. researchgate.net
UV-Visible Spectrophotometry Quantitative determination of Mometasone Furoate in various dosage forms. nih.govrjptonline.orgUsed to prepare calibration curves and as a standard for comparison to ensure accurate quantification. rjptonline.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and structural elucidation of impurities and metabolites in complex mixtures. nih.govProvides the definitive mass and fragmentation pattern to confirm the identity of the impurity.
Supercritical Fluid Chromatography (SFC) An alternative chromatographic technique for analyzing thermally labile molecules like steroids. nih.govUsed as a comparator to establish retention times and confirm peak identity.

Application in the Synthesis of Novel Steroid Derivatives and Analogs

Beyond its role as a reference material, this compound is a valuable synthetic precursor for creating novel steroid derivatives. The presence of the conjugated double bond system across positions 1, 4, and 6 imparts unique reactivity to the molecule, making it a versatile starting point for further chemical modifications. The 6,7-double bond, in particular, serves as a chemical handle for introducing new functional groups into the steroid's B-ring.

Research into the synthesis of other steroid analogs with diene or triene structures highlights the potential synthetic pathways for which this compound could be a key intermediate. nih.gov For example, the double bond can be targeted for various addition and modification reactions.

The table below outlines potential synthetic transformations that could be applied to this compound to generate novel analogs, based on established steroid chemistry.

Reaction TypePotential Outcome on this compoundSignificance
Epoxidation Formation of a 6,7-epoxy derivative. nih.govIntroduces a reactive epoxide ring, which can be opened to yield various di-functionalized analogs (e.g., diols, amino-alcohols).
Hydroxylation Introduction of hydroxyl groups at or near the 6,7-position.Can lead to the synthesis of novel corticosteroids with potentially altered biological activity and metabolic profiles.
Halogenation Addition of halogens (e.g., Cl, Br) across the 6,7-double bond.Creates intermediates for further substitution or elimination reactions, enabling diverse structural modifications.
Cycloaddition Reaction of the diene system with a dienophile (Diels-Alder reaction).Can be used to construct complex, fused-ring systems onto the steroid backbone, leading to entirely new classes of steroid derivatives.

The ability to use this compound as a starting material allows researchers to bypass the multiple steps that would otherwise be required to create the 1,4,6-triene-3-one system, streamlining the synthesis of new and potentially therapeutic steroid compounds.

Contribution to Fundamental Understanding of Steroid Chemical Transformations

The study of this compound, both as a synthetic precursor and as a process impurity, contributes to the fundamental understanding of steroid chemistry. Its formation during the synthesis of Mometasone Furoate provides valuable insights into the reaction mechanisms and potential side reactions that can occur during the manufacturing of corticosteroids. nih.gov

Investigating the conditions that lead to the formation of the 6,7-double bond helps chemists to better control the synthesis of the parent drug and minimize the generation of this impurity. This involves understanding the stability of intermediates and the reactivity of different positions on the steroid nucleus under specific reaction conditions, such as those involving elimination reactions. google.com

Furthermore, exploring the reactivity of the conjugated triene system in this compound enhances the broader knowledge of steroid chemical transformations. The electronic interplay between the C1-C2, C4-C5, and C6-C7 double bonds influences the reactivity of other functional groups on the molecule, such as the C3-ketone, the C11-hydroxyl group, and the C17-furoate ester. google.com Studying these effects provides a more detailed picture of how structural modifications in one part of the steroid skeleton can modulate chemical properties elsewhere in the molecule, a core concept in the design of new steroid-based drugs.

Future Directions and Emerging Research Avenues in Chemical Science

Development of Innovative and Sustainable Synthetic Routes

The synthesis of complex steroid molecules is a significant challenge in organic chemistry. Future research is expected to focus on developing more efficient and environmentally friendly methods for the preparation of 6,7-Didehydro Mometasone (B142194) Furoate.

Current industrial syntheses of corticosteroids often involve multi-step processes that may utilize hazardous reagents. google.com The introduction of a double bond at the 6,7-position of the Mometasone Furoate scaffold necessitates specific and controlled chemical transformations. Future synthetic strategies are likely to explore:

Catalytic Dehydrogenation: The use of novel transition-metal catalysts or enzymatic systems to introduce the 6,7-double bond with high selectivity and yield. This approach would move away from stoichiometric reagents, reducing waste and improving atom economy.

Biocatalysis: The application of engineered enzymes or whole-cell biotransformations could offer a green alternative for specific reactions, such as hydroxylation or dehydrogenation, under mild conditions. nih.gov Research into microbial steroid biotransformation has already shown promise for creating new steroid structures. nih.gov

Flow Chemistry: Continuous flow reactors could enable better control over reaction parameters, such as temperature and pressure, leading to improved yields and safety, especially for energetic or unstable intermediates.

The development of such methods would not only be crucial for producing 6,7-Didehydro Mometasone Furoate as a reference standard for impurity analysis but also for exploring its own potential biological activities.

Advancement of Non-Destructive and High-Throughput Analytical Techniques

The accurate detection and quantification of steroidal impurities are critical for ensuring the quality and safety of pharmaceutical products. As an impurity of Mometasone Furoate, the development of advanced analytical techniques for this compound is a key research area.

Current methods for steroid analysis often rely on High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). scirp.orgresearchgate.net However, future research will likely focus on:

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS): This technique offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC, making it ideal for detecting trace-level impurities like this compound in bulk drug substances and formulations. scirp.org

Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful tool for the analysis of pharmaceutical impurities, offering orthogonal selectivity to reversed-phase HPLC. nih.gov Its use of supercritical CO2 as the primary mobile phase component also makes it a more environmentally friendly "green" chromatography technique.

High-Throughput Screening (HTS) Methods: The development of rapid HTS assays would be invaluable for screening large numbers of samples during drug development and manufacturing, allowing for the quick identification of batches containing unacceptable levels of specific impurities.

These advanced analytical methods are essential for maintaining stringent quality control and for supporting further research into the compound's chemical properties and biological effects.

Analytical TechniquePotential Advantages for this compound Analysis
UHPLC-MS/MS High sensitivity and resolution for trace impurity quantification. scirp.org
SFC Orthogonal selectivity to HPLC, "green" alternative. nih.gov
HTS Assays Rapid screening of multiple samples for quality control.

Deeper Elucidation of Complex Degradation Mechanisms

Understanding the degradation pathways of this compound is crucial for ensuring the stability and shelf-life of Mometasone Furoate drug products. The presence of the additional double bond in the B-ring of the steroid nucleus can introduce new degradation routes.

Corticosteroids are known to degrade through various mechanisms, including oxidation, hydrolysis, and rearrangement. scirp.orgscirp.org For instance, the Mattox rearrangement is a known acid-catalyzed degradation pathway for corticosteroids with a 1,3-dihydroxyacetone (B48652) side chain. scirp.org The photodegradation of corticosteroids in aqueous environments is another significant area of study, with some compounds undergoing rearrangement of the cyclohexadiene moiety upon exposure to light. nih.gov

Future research into the degradation of this compound will likely involve:

Forced Degradation Studies: Subjecting the molecule to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products. scirp.org

Structural Elucidation: Using techniques like NMR and high-resolution mass spectrometry to determine the exact structures of the degradation products. scirp.org

Kinetic Modeling: Studying the rate of degradation under various conditions to predict the compound's stability and to formulate strategies to prevent its formation in pharmaceutical products.

A thorough understanding of these degradation mechanisms will be vital for the development of stable Mometasone Furoate formulations.

Degradation PathwayPotential Relevance to this compound
Oxidation The unsaturated 6,7-bond may be susceptible to oxidative cleavage.
Hydrolysis The furoate ester at C-17 is a likely site for hydrolysis. scirp.org
Photodegradation The conjugated diene system may lead to unique photochemical reactions. nih.gov
Rearrangement The Mattox rearrangement of the side chain remains a possibility. scirp.org

Exploration of New Theoretical Models for Steroid Chemistry

Computational chemistry and theoretical modeling are becoming increasingly important tools in drug design and chemical research. For a molecule like this compound, these approaches can provide insights that are difficult to obtain through experimentation alone.

Future theoretical studies could focus on:

Conformational Analysis: The introduction of the 6,7-double bond will alter the three-dimensional shape of the steroid nucleus, which can impact its interaction with biological receptors. Computational models can predict the preferred conformations of the molecule.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, such as its molecular orbital energies (HOMO-LUMO gap) and electrostatic potential. nih.gov This information can help in understanding its reactivity and potential binding modes.

Molecular Docking and Dynamics Simulations: These simulations can model the interaction of this compound with glucocorticoid and other steroid receptors. This could help to predict its biological activity and to understand the structural basis for any observed effects. nih.gov

These theoretical models can guide further experimental work and accelerate the discovery process for new and improved steroid-based molecules.

Potential Applications Beyond Pharmaceutical Context (e.g., materials science, chemical probes)

While this compound is primarily of interest in the pharmaceutical industry as an impurity, its unique chemical structure could lend itself to applications in other scientific domains.

Materials Science: The rigid, polycyclic structure of steroids can be exploited to create novel materials. While speculative for this specific compound, steroids have been investigated as building blocks for liquid crystals, gels, and other organized molecular assemblies. The specific stereochemistry and functionality of this didehydro derivative could lead to materials with unique properties.

Chemical Probes: If this compound is found to have a unique binding profile or reactivity, it could be modified to serve as a chemical probe. For example, by attaching a fluorescent tag or a reactive group, it could be used to study the active site of steroid-metabolizing enzymes or to map the distribution of specific steroid receptors in cells and tissues.

The exploration of these non-pharmaceutical applications represents a "blue-sky" research area that could uncover new and unexpected uses for this and other steroidal compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.